p56ᶫᶜᵏ Kinase Inhibition with Selectivity Over EGFR — Parent Compound vs. 3,4-Dihydroxy Derivative (AG-494)
The unsubstituted parent compound 2-cyano-3-phenylacrylamide (designated 67B-83-A) inhibits the lymphocyte-specific tyrosine kinase p56ᶫᶜᵏ with an IC₅₀ of 7–10 µM, while showing no significant inhibition of epidermal growth factor receptor (EGFR) tyrosine kinase activity and reduced efficacy against other src-family kinases [1]. In direct contrast, the 3,4-dihydroxy analog AG-494 (Tyrphostin AG 494) is a potent EGFR inhibitor (IC₅₀ = 0.7 µM for EGFR, 1.1 µM for ErbB2 autophosphorylation) but lacks the p56ᶫᶜᵏ-selectivity profile of the parent scaffold . This target-selectivity inversion — driven solely by aryl substitution — means the parent compound is the preferred starting point for p56ᶫᶜᵏ-focused probe development and cannot be replaced by catechol-bearing analogs without fundamentally altering the biological readout.
| Evidence Dimension | Kinase inhibition IC₅₀ and selectivity profile (p56ᶫᶜᵏ vs. EGFR) |
|---|---|
| Target Compound Data | 2-Cyano-3-phenylacrylamide (67B-83-A): p56ᶫᶜᵏ IC₅₀ = 7–10 µM; no significant EGFR inhibition; reduced activity against other src-family kinases. |
| Comparator Or Baseline | AG-494 (3,4-dihydroxy analog): EGFR IC₅₀ = 0.7 µM; ErbB2 IC₅₀ = 1.1 µM; HER1-2 IC₅₀ = 45 µM; PDGF-R IC₅₀ = 6 µM. |
| Quantified Difference | Parent compound shows ~50–100× selectivity for p56ᶫᶜᵏ over EGFR; AG-494 shows ~0.6–1.6× selectivity in the opposite direction (EGFR-favoring). Qualitative selectivity inversion. |
| Conditions | In vitro kinase assays using recombinant p56ᶫᶜᵏ and EGFR; IC₅₀ calculated from percent inhibition data using serial dilutions of compound. |
Why This Matters
For procurement decisions in kinase inhibitor research, this selectivity inversion is pivotal: ordering the catechol derivative AG-494 instead of the parent compound will produce an EGFR-dominant inhibition profile rather than the p56ᶫᶜᵏ-selective profile, leading to fundamentally different experimental outcomes.
- [1] Li ZH, et al. Analysis of styryl-based inhibitors of the lymphocyte tyrosine protein kinase p56lck. Biochem Biophys Res Commun. 1991;180(2):1048-1056. PMID: 1659394. View Source
